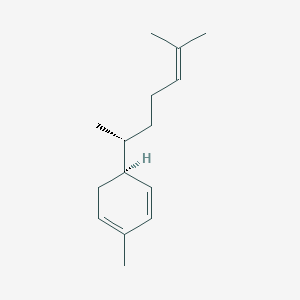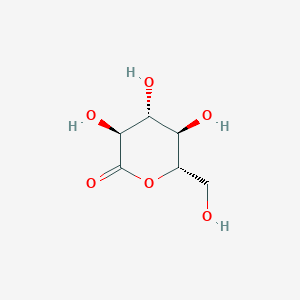
Ketoprofen-d3
Vue d'ensemble
Description
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid derivative group, known for its analgesic, antipyretic, and anti-inflammatory effects. It inhibits the body's production of prostaglandin, which contributes to inflammation and pain. Initially synthesized in France in 1967, ketoprofen was introduced for anti-inflammatory use in 1973 and is now available in approximately 80 countries. It has been extensively used for the treatment of rheumatoid arthritis and osteoarthritis, with over 3 million patient-years of therapeutic experience .
Synthesis Analysis
Ketoprofen has been synthesized through various methods, including the aminolysis of ketoprofen benzotriazolide with different amines to form ketoprofenamides, which are potential prodrugs of ketoprofen . Additionally, solid-state compounds with ketoprofen have been synthesized, where ketoprofen acts as a ligand coordinated to metals in the form of bidentate bonds . The synthesis of molecularly imprinted polymers (MIPs) for ketoprofen has also been reported, which are used for selective solid-phase extraction from wastewater .
Molecular Structure Analysis
The molecular structure of ketoprofen has been studied using density functional theory (DFT) calculations and Raman spectroscopy. Nine different geometries corresponding to energy minimum conformations were identified, with only one being experimentally detected in condensed phase spectra . The carboxylate group in ketoprofen coordinates to metals as a bidentate ligand, as suggested by infrared spectroscopy .
Chemical Reactions Analysis
Ketoprofen undergoes various chemical reactions, including photochemical transformations. The kinetics and mechanism of its photolytic transformation in aqueous solutions have been studied, revealing the formation of oxygenated primary products and the involvement of water molecules in the reaction mechanism . Time-resolved resonance Raman spectroscopy has also been used to investigate the photochemistry of (S)-ketoprofen, indicating the formation of a triplet state and subsequent cross-coupling reactions .
Physical and Chemical Properties Analysis
The molecular mobility of amorphous ketoprofen has been investigated using broadband dielectric spectroscopy (BDS), revealing multiple relaxation processes and establishing ketoprofen as a fragile glass former . The pharmacokinetics of ketoprofen and its enantiomers have been studied, showing little stereoselectivity and rapid, almost complete absorption when given orally . Solid-state compounds of ketoprofen with trivalent lanthanides have been characterized using various spectroscopic and thermal analysis techniques, providing insights into the composition, coordination mode, structure, thermal behavior, and thermal decomposition of ketoprofen .
Applications De Recherche Scientifique
Adsorption and Degradation in Soils
Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), is often found in treated wastewater and can leach into soils. Research shows that ketoprofen is not strongly adsorbed in various U.S. soils, suggesting its potential to move with percolating water. The adsorption is positively related to soil organic matter content. Additionally, microbial degradation is a dominant pathway for ketoprofen degradation in soils (Xu, Wu, Chen, & Chang, 2009).
Degradation by Sulfate Radical-Based Oxidation
The degradation of Ketoprofen in aqueous solutions through sulfate radical-based advanced oxidation processes (SR-AOPs) has been studied. Factors like temperature, pH, and water matrix significantly influence ketoprofen degradation. The findings suggest that SR-AOPs can be effective for remediating Ketoprofen-contaminated water (Feng, Song, Lv, & Liu, 2017).
Enantiomers in Clinical Pharmacokinetics
Ketoprofen has little stereoselectivity in its pharmacokinetics, and its enantiomers do not seem to interact with one another. This information is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic applications (Jamali & Brocks, 1990).
Skin Delivery via Peptide Dendrimer-Conjugates
Studies have shown that peptide dendrimer conjugates of ketoprofen enhance skin permeation when combined with non-invasive modalities like iontophoresis, offering potential for transdermal drug delivery (Hegde et al., 2017).
Free Radicals from Light Exposed Ketoprofen
Research on ketoprofen's photodynamic action reveals the generation of superoxide anion, hydroxyl radical, and singlet oxygen upon light exposure. These radicals may contribute to the drug's phototoxicity and photosensitization effects (Nakajima, Tahara, Yoshimura, & Nakazawa, 2005).
Ecotoxicity in Aquatic Organisms
Ketoprofen's presence in surface waters poses risks to aquatic organisms. Studies on zebrafish show that ketoprofen induces developmental changes and affects biochemical enzymes, antioxidant levels, and histopathological aspects in liver tissue, indicating its potential ecological impact (Rangasamy et al., 2018).
Muscle Function and sEMG Activity Post-Eccentric Exercise
Ketoprofen has been evaluated for its effects on muscle soreness and isometric force recovery after high-force eccentric exercise. It attenuates perceived muscle soreness and enhances maximal isometric force recovery, indicating its potential use in sports medicine and rehabilitation (Sayers et al., 2001).
White-Rot Fungus-Mediated Degradation
The white-rot fungus Trametes versicolor effectively degrades ketoprofen in a liquid medium, suggesting a biological approach to mitigating its environmental impact. This process involves the transformation of ketoprofen into various intermediates, potentially leading to mineralization (Marco-Urrea et al., 2010).
Co-Loaded Poly (Lactic-Co-Glycolic Acid) Microspheres for Arthritis Treatment
Ketoprofen, in combination with microRNA-124, has been loaded into poly (lactic-co-glycolic acid) microspheres, demonstrating enhanced effectiveness in suppressing arthritis in rats. This novel therapeutic strategy suggests potential for combined drug delivery systems in treating rheumatoid arthritis (Yu et al., 2018).
Percutaneous Absorption Characterization
Studies on the percutaneous absorption of ketoprofen have characterized its absorption in human cadaver trunk skin, providing insights into the effectiveness of different formulations for transdermal drug delivery, which could be significant in pain management (Bassani, Banov, & Phan, 2016).
Mécanisme D'action
Target of Action
Ketoprofen-d3, like its parent compound Ketoprofen, primarily targets the enzymes Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response and associated symptoms . The blocking of cyclooxygenase enzyme is reversible .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound disrupts the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of this compound are primarily related to its anti-inflammatory action. By inhibiting the synthesis of prostaglandins, this compound can reduce inflammation and associated symptoms such as pain and fever . In addition, it has been shown to induce apoptosis and inhibit autophagy in certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been cited as an environmental contaminant that raises concerns for ecological well-being . Its presence in the environment can potentially affect various organisms and disrupt ecological functions
Safety and Hazards
Ketoprofen-d3 should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It should be stored locked up in a well-ventilated place with the container kept tightly closed . It is toxic if swallowed and may cause skin and eye irritation .
Propriétés
IUPAC Name |
2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159490-55-8 | |
| Record name | 159490-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
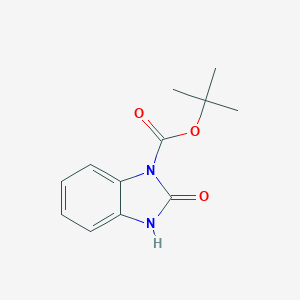
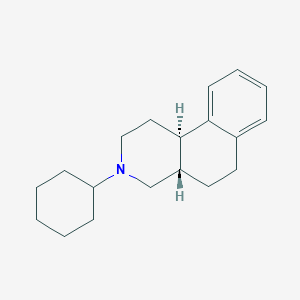
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)
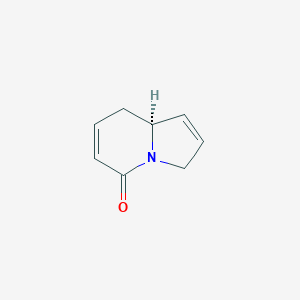

![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)
![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)
![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)

